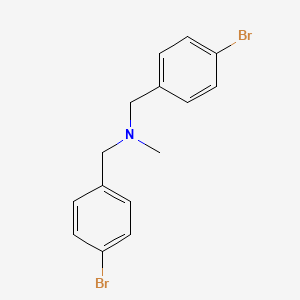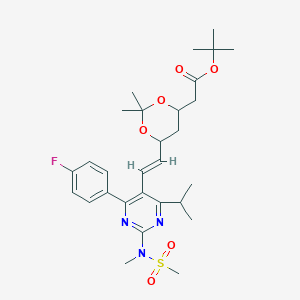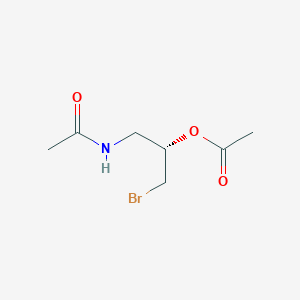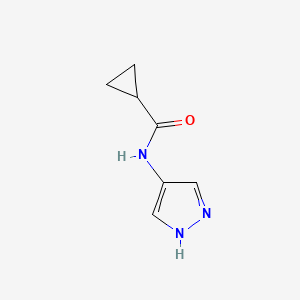![molecular formula C14H15N3S B1321122 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 931926-94-2](/img/structure/B1321122.png)
6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile" is a heterocyclic molecule that appears to be closely related to the class of compounds studied in the provided papers. These compounds are characterized by a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of various substituents such as ethyl groups, amino groups, and nitriles suggests that these molecules could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . This suggests that similar conditions could potentially be used to synthesize the compound , with modifications to the starting materials to introduce the appropriate ethyl and pyrrolyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structure of a Schiff base compound derived from a similar thieno[2,3-c]pyridine was determined by X-ray crystallographic analysis . The compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds that stabilized the structure. These findings provide insights into how the molecular structure of "6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile" might be analyzed and what kind of intramolecular interactions could be expected.
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-c]pyridine derivatives can be inferred from their interactions with various reagents. The synthesis process often involves the formation of Schiff bases through coupling with aromatic aldehydes . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of derivatives with different substituents at the pyrrol and nitrile functionalities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile" are not detailed in the provided papers, the properties of related compounds can provide some clues. The presence of hydrogen bonds within the molecular structure can influence the compound's solubility, melting point, and stability . Additionally, spectroscopic methods such as FTIR, 1H, and 13C NMR have been used to characterize similar compounds, suggesting that these techniques would be useful in analyzing the physical and chemical properties of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : One study describes a phosphine-catalyzed [4 + 2] annulation process, which synthesizes functionalized tetrahydropyridines. This process achieves complete regioselectivity and excellent yields, providing insights into the synthesis mechanisms of related compounds, including 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (Zhu, Lan, & Kwon, 2003).
Reactivity and Transformations : Another research focuses on the reactions of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, relevant to the chemical structure . The study examines how these compounds react with ethyl propynoate, leading to novel synthetic pathways (Voskresenskii et al., 2006).
Pharmacological Potential
Antioxidant Activity : Research conducted on pyrrolyl selenolopyridine derivatives, which share a similar structure, has shown significant antioxidant properties. This suggests potential pharmacological applications for structurally similar compounds (Zaki et al., 2017).
Antimicrobial Activity : A study on cyanopyridine derivatives, including pyrrolidin-3-cyanopyridines, has shown promising antimicrobial properties. This indicates the potential for 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile and similar compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Certain pyrazolo pyridine derivatives have demonstrated effectiveness in inhibiting copper corrosion in acidic environments. This suggests that related compounds like 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile might also have potential as corrosion inhibitors (Sudheer & Quraishi, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-16-8-5-11-12(9-15)14(18-13(11)10-16)17-6-3-4-7-17/h3-4,6-7H,2,5,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPNQJZJFQQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C#N)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)







![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

